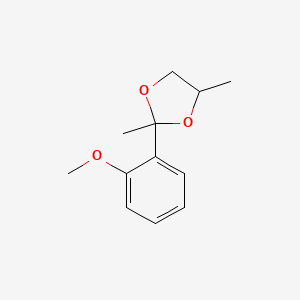
N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of naphthoquinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-N’-phenylurea typically involves the reaction of 1,4-naphthoquinone with phenylurea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-N’-phenylurea may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to generate reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound potentially useful as an anticancer agent. Additionally, the compound may inhibit specific enzymes or proteins involved in disease pathways, further contributing to its therapeutic effects.
Comparison with Similar Compounds
N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-N’-phenylurea can be compared with other naphthoquinone derivatives, such as:
Lapachol: Known for its anticancer and antimicrobial properties.
Plumbagin: Exhibits strong anticancer and anti-inflammatory activities.
Dichloroallyl lawsone: Known for its cytotoxic effects and potential therapeutic applications.
Compared to these compounds, N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-N’-phenylurea is unique in its specific molecular structure and the range of biological activities it exhibits. Its ability to generate ROS and interact with specific molecular targets makes it a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
61975-69-7 |
|---|---|
Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
1-(1,4-dioxonaphthalen-2-yl)-3-phenylurea |
InChI |
InChI=1S/C17H12N2O3/c20-15-10-14(16(21)13-9-5-4-8-12(13)15)19-17(22)18-11-6-2-1-3-7-11/h1-10H,(H2,18,19,22) |
InChI Key |
ADCFOFHBMJBDMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


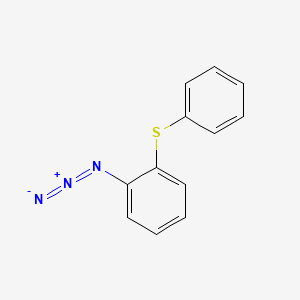

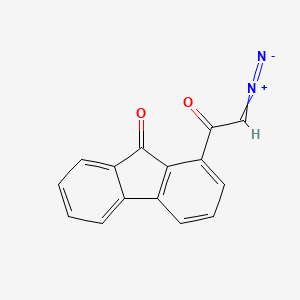
![{3-[Di(butan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14561569.png)
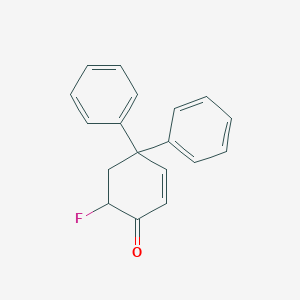
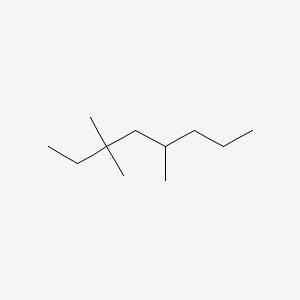
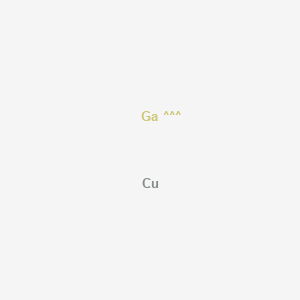
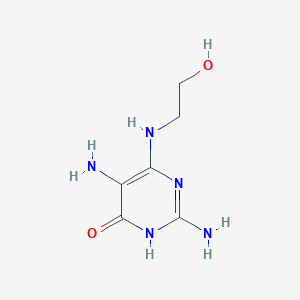
![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]-1-methylpyridin-1-ium chloride](/img/structure/B14561602.png)
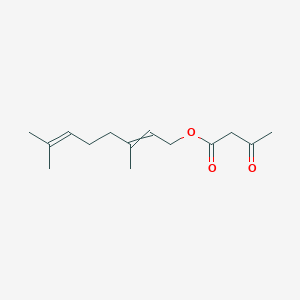
![1-(3-Ethylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14561607.png)
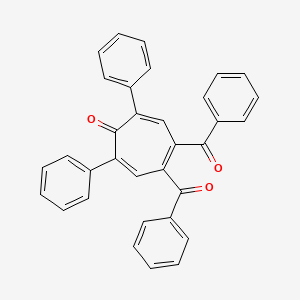
![3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol](/img/structure/B14561616.png)
